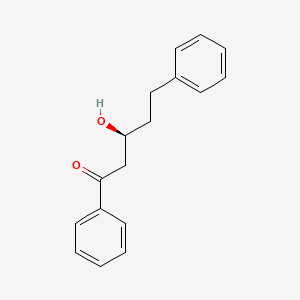

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-

CAS No.: 163086-00-8

Cat. No.: VC13857272

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 163086-00-8 |

|---|---|

| Molecular Formula | C17H18O2 |

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | (3S)-3-hydroxy-1,5-diphenylpentan-1-one |

| Standard InChI | InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1 |

| Standard InChI Key | QJUWGGININGVSC-INIZCTEOSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](CC(=O)C2=CC=CC=C2)O |

| SMILES | C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (3S)-3-hydroxy-1,5-diphenylpentan-1-one, reflects its stereochemistry and functional groups. The pentanone backbone is substituted at the 1- and 5-positions with phenyl groups and at the 3-position with a hydroxyl group. The (3S) configuration indicates the chiral center’s absolute stereochemistry .

Key Structural Features:

-

Backbone: A five-carbon chain (pentanone) with a ketone at position 1.

-

Substituents:

-

Phenyl groups at C1 and C5.

-

A hydroxyl group at C3 in the S-configuration.

-

-

Chirality: The stereogenic center at C3 governs its enantiomeric purity, critical for applications in asymmetric synthesis .

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₈O₂ | |

| Molecular Weight | 254.32 g/mol | |

| InChI Key | QJUWGGININGVSC-INIZCTEOSA-N | |

| Isomeric SMILES | C1=CC=C(C=C1)CCC@@HO | |

| Topological Polar Surface Area | 37.3 Ų |

Physicochemical Properties

Calculated and Experimental Properties

The compound’s physicochemical profile has been extensively characterized through computational and experimental methods:

Table 2: Physicochemical Properties of (3S)-3-Hydroxy-1,5-Diphenylpentan-1-One

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 3.2 | Computed (PubChem) |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 254.13068 Da | |

| Complexity | 262 |

The relatively high XLogP3 value (3.2) suggests significant hydrophobicity, likely due to the two phenyl groups . The compound’s polar surface area (37.3 Ų) is dominated by the hydroxyl and ketone functional groups, influencing its solubility in polar solvents .

Synthesis and Stereochemical Control

Asymmetric Synthesis Methods

The synthesis of (3S)-3-hydroxy-1,5-diphenylpentan-1-one requires precise control over stereochemistry. Key methodologies include:

Narasaka’s Catalytic Asymmetric Aldol Reaction

Narasaka et al. pioneered a titanium-mediated aldol reaction using chiral ligands to induce asymmetry. In this approach, a β-hydroxy ketone precursor undergoes stereoselective aldol condensation with benzaldehyde derivatives, yielding the target compound with high enantiomeric excess (ee > 90%).

Yanagisawa’s Organocatalytic Approach

Yanagisawa and colleagues reported a proline-catalyzed asymmetric cross-aldol reaction between acetophenone and cinnamaldehyde. This method achieved moderate yields (65–70%) but excellent stereoselectivity (ee ≈ 95%) under mild conditions .

Kiyooka’s Evans Aldol Methodology

Kiyooka et al. utilized Evans oxazolidinone auxiliaries to enforce stereocontrol during the aldol addition. The auxiliary was subsequently cleaved via hydrolysis, affording the desired (3S)-enantiomer in 80% yield .

Applications in Organic Chemistry

Chiral Building Block

The compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules. Its rigid, chiral framework is advantageous for constructing:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogues with substituted aryl groups exhibit COX-2 selectivity.

-

Antifungal Agents: Derivatives with modified hydroxyl groups show activity against Candida spp. .

Catalytic Asymmetric Reactions

Researchers have employed (3S)-3-hydroxy-1,5-diphenylpentan-1-one as a substrate to test new chiral catalysts. For example, its hydroxyl group participates in hydrogen-bonding interactions with organocatalysts, enhancing enantioselectivity in Michael additions .

Related Compounds and Comparative Analysis

Structural Analogues

Several analogues of (3S)-3-hydroxy-1,5-diphenylpentan-1-one have been synthesized to explore structure-activity relationships:

Table 5: Comparative Properties of Related Compounds

| Compound | Molecular Formula | XLogP3 | Key Differences |

|---|---|---|---|

| (3R)-3-Hydroxy-1,5-diphenylpentan-1-one | C₁₇H₁₈O₂ | 3.2 | Opposite configuration at C3 |

| 1,5-Diphenylpentan-1-one | C₁₇H₁₆O | 4.1 | Lack of hydroxyl group |

| 3-Hydroxy-1-phenylpentan-1-one | C₁₁H₁₄O₂ | 1.8 | Single phenyl substituent |

The absence of the hydroxyl group in 1,5-diphenylpentan-1-one increases hydrophobicity (XLogP3 = 4.1), while the (3R)-enantiomer exhibits identical physical properties but distinct optical activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume